molecular formula C25H27ClN2O2 B4145919 N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide

Cat. No.: B4145919
M. Wt: 422.9 g/mol
InChI Key: DUKYLJFTVXWVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide is a complex organic compound featuring an adamantyl group, an anilino group, and a chlorobenzamide moiety The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantylamine with an appropriate acyl chloride to form an adamantyl amide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of adamantyl alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the anilino and chlorobenzamide moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 1-adamantylacetic acid

Uniqueness

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide is unique due to its combination of an adamantyl group with an anilino and chlorobenzamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c26-20-8-6-19(7-9-20)23(29)28-22(24(30)27-21-4-2-1-3-5-21)25-13-16-10-17(14-25)12-18(11-16)15-25/h1-9,16-18,22H,10-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYLJFTVXWVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Reactant of Route 5
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.